5-Methoxyisatoic anhydride
Description
Overview of Isatoic Anhydrides as Synthetic Intermediates
Isatoic anhydrides, scientifically known as 2H-3,1-benzoxazine-2,4(1H)-diones, are a class of heterocyclic compounds that have been recognized as valuable synthons in organic chemistry for over a century. tezu.ernet.inthieme-connect.com Their utility stems from their inherent reactivity, which allows for a variety of chemical transformations. thieme-connect.com The heterocyclic ring of isatoic anhydride (B1165640) is susceptible to nucleophilic attack, a characteristic reaction that leads to ring-opening and subsequent functionalization. researchgate.net This reactivity makes them ideal precursors for a diverse range of compounds. tezu.ernet.in
The reactions of isatoic anhydrides can be broadly categorized into three main types: substitution on the nitrogen atom, substitution on the aromatic ring, and nucleophilic reactions. thieme-connect.com These reactions have been employed to synthesize numerous biologically active molecules, including fenamic acid derivatives (non-steroidal anti-inflammatory drugs), benzimidazoquinazolines (anti-tuberculosis agents), and tryptanthrins. tezu.ernet.in The versatility of isatoic anhydrides as synthetic intermediates is further highlighted by their use in the construction of complex heterocyclic systems and medium-to-large membered rings. tezu.ernet.in
Historical Context of 5-Methoxyisatoic Anhydride Discovery and Initial Characterization
The parent compound, isatoic anhydride, was first reported in 1883 by Friedländer and Wleügel, who synthesized it from anthranil (B1196931) and ethyl chloroformate and named it anthranilic carboxylic acid. tezu.ernet.in The name "isatoic anhydride" was later recommended by Erdmann in 1899, following its synthesis by oxidation of isatin (B1672199). tezu.ernet.in The preparation of isatoic anhydrides has traditionally involved methods such as the reaction of anthranilic acid with phosgene (B1210022) or ethyl chloroformate. orgsyn.org
While the specific discovery of this compound is not as prominently documented, its synthesis and use have become integral to various research endeavors. Methoxy-substituted isatoic anhydrides, including the 5-methoxy derivative, can be prepared from the corresponding methoxyanthranilic acids. thieme-connect.com The characterization of this compound has been established through various analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H7NO4 guidechem.com |
| Molecular Weight | 193.156 g/mol guidechem.com |
| IUPAC Name | 6-methoxy-2H-3,1-benzoxazine-2,4(1H)-dione sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Boiling Point | 244-246 °C sigmaaldrich.com |
| CAS Number | 37795-77-0 guidechem.comchemicalbook.comsigmaaldrich.com |
Significance of the Methoxy (B1213986) Group in 5-Position for Chemical Reactivity and Biological Activity
The presence of a methoxy group at the 5-position of the isatoic anhydride ring system significantly influences its chemical reactivity and the biological activity of its derivatives. The methoxy group is an electron-donating group, which can affect the electron density of the aromatic ring and the reactivity of the anhydride moiety. researchgate.net
In terms of chemical reactivity, the methoxy group can influence the outcome of reactions involving the isatoic anhydride. For instance, in copper-catalyzed N-arylation reactions, this compound has been shown to successfully undergo phenylation to yield the corresponding N-arylated product in good yield. tezu.ernet.inresearchgate.net This is a notable result, as previous studies indicated that this compound failed to give the arylated product with a symmetrical iodonium (B1229267) salt. tezu.ernet.inresearchgate.net
The methoxy group also plays a crucial role in the biological activity of compounds derived from this compound. For example, it has been used as a starting material in the synthesis of inhibitors for the Polo-like kinase 1 (Plk1) polo-box domain (PBD), which is a target in cancer therapy. nih.gov Furthermore, this compound is a reagent in the preparation of ¹⁸F-labeled radiotracers for GABAA receptor PET imaging, highlighting its importance in the development of diagnostic tools. chemicalbook.comchemicalbook.com The synthesis of various heterocyclic compounds with potential biological activities, such as pyrazolo[5,1-b]quinazolinones, has also utilized this compound as a key precursor. researchgate.net
Research Gaps and Future Directions in this compound Chemistry
Despite the established utility of this compound, there remain areas for further exploration and research. A significant portion of the current research focuses on the synthesis of derivatives and their subsequent applications, but a deeper understanding of the fundamental reaction mechanisms involving this compound could unlock new synthetic possibilities.
One area of interest is the exploration of novel domino reactions that can efficiently construct complex molecular architectures from this compound in a single step. researchgate.net Investigating the full scope of its reactivity with a wider range of nucleophiles and electrophiles could lead to the discovery of new and useful chemical transformations.
Furthermore, while the biological activity of some derivatives has been investigated, a systematic exploration of the structure-activity relationships of compounds derived from this compound is warranted. This could lead to the identification of new lead compounds for drug discovery programs. Computational modeling could also be employed to predict the reactivity and biological activity of novel derivatives, guiding future synthetic efforts. The development of more efficient and environmentally benign synthetic methods for the preparation of this compound itself and its derivatives is another important avenue for future research. nih.gov
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Isatoic anhydride |
| Anthranil |
| Ethyl chloroformate |
| Anthranilic carboxylic acid |
| Isatin |
| Fenamic acid |
| Benzimidazoquinazolines |
| Tryptanthrins |
| Phosgene |
| Anthranilic acid |
| N-arylated isatoic anhydrides |
| Iodonium salt |
| Polo-like kinase 1 (Plk1) |
| ¹⁸F-labeled radiotracers |
| GABAA receptor |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(11)14-9(12)10-7/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAFNQOODJCVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958838 | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37795-77-0 | |
| Record name | 5-Methoxyisatoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37795-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 37795-77-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-6-methoxy-4H-3,1-benzoxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80958838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxyisatoic Anhydride
Classical Preparative Routes from Precursors
Historically, the synthesis of 5-methoxyisatoic anhydride (B1165640) has relied on well-established reactions involving precursors like substituted aminobenzoic acids and isatins.
A primary and widely employed method for synthesizing 5-methoxyisatoic anhydride is through the cyclization of 2-amino-5-methoxybenzoic acid. acs.orgresearchgate.netdundee.ac.uk This transformation is typically achieved by reacting the amino acid with a phosgene (B1210022) equivalent, which acts as a carbonylating agent to form the anhydride ring.
The reaction involves the treatment of 2-amino-5-methoxybenzoic acid with a suitable phosgene source, leading to the formation of an intermediate N-carboxyanhydride which then cyclizes to yield this compound. rsc.org The use of phosgene itself is hazardous, which has led to the adoption of safer alternatives.
One common procedure involves dissolving 2-amino-5-methoxybenzoic acid in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and treating it with a carbonylating agent in the presence of a base to neutralize the generated acid. acs.orgsoton.ac.uk
A detailed example of this synthesis involves the portion-wise addition of triphosgene (B27547) to a cooled solution of 2-amino-5-methoxybenzoic acid and triethylamine (B128534) in THF. acs.orgsoton.ac.uk The reaction is maintained at a low temperature during the addition and then stirred for an extended period at ambient temperature to ensure complete reaction. acs.orgsoton.ac.uk The workup procedure typically involves quenching with water and then isolating the solid product by filtration. acs.orgsoton.ac.uk This method has been reported to yield the product in high purity (99% by LCMS) and good yield (89%). acs.org
Table 1: Synthesis of this compound from 2-Amino-5-methoxybenzoic Acid
| Precursor | Reagent | Solvent | Base | Yield (%) | Purity (%) | Reference |
| 2-Amino-5-methoxybenzoic acid | Triphosgene | THF | Triethylamine | 89 | 99 (LCMS) | acs.org |
An alternative classical route involves the oxidation of substituted isatins. Specifically, 5-methoxyisatin (B1196686) can be oxidized to yield this compound. google.comnih.govthermofisher.com This method relies on the oxidative cleavage of the C2-C3 bond in the isatin (B1672199) ring.
The process generally involves reacting the corresponding isatin with an oxidizing agent in an acidic medium. google.com Hydrogen peroxide is a commonly used oxidant for this transformation. google.com The reaction is typically carried out in the presence of an acid, and the desired isatoic anhydride crystallizes out from the reaction mixture, allowing for easy isolation. google.com
This oxidative approach offers a viable alternative to the phosgenation route, particularly when the corresponding isatin is readily available. The reaction conditions, such as the concentration of the oxidizing agent and the choice of acid, can be optimized to improve the yield and purity of the final product.
Modern and Advanced Synthetic Strategies
A significant advancement in the synthesis of isatoic anhydrides is the use of safer phosgene substitutes. nih.gov Triphosgene, a solid and therefore more easily handled reagent, has emerged as a preferred carbonyl transfer agent for this transformation. acs.orgsoton.ac.uknih.gov It serves as a convenient in-situ source of phosgene, minimizing the risks associated with handling the highly toxic gas. nih.gov
The reaction mechanism involves the in-situ generation of phosgene from triphosgene, which then reacts with the aminobenzoic acid derivative as described in the classical route. nih.gov The use of triphosgene has been successfully applied to the gram-scale synthesis of this compound, demonstrating its utility in producing significant quantities of the compound. acs.orgsoton.ac.uk
Research efforts have focused on optimizing reaction conditions to maximize the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, base, reaction temperature, and stoichiometry of the reagents.
For instance, in the synthesis from 2-amino-5-methoxybenzoic acid using triphosgene, careful control of the temperature during the addition of the reagent is crucial to prevent unwanted side reactions. acs.orgsoton.ac.uk Maintaining the temperature below 5 °C during the addition of triphosgene has been shown to be effective. acs.orgsoton.ac.uk Subsequent stirring at ambient temperature for an extended period ensures the reaction goes to completion. acs.orgsoton.ac.uk
Furthermore, the workup procedure can also be optimized. Trituration of the crude product with water is an effective method for purification, removing water-soluble impurities and resulting in a high-purity solid product. acs.org
Table 2: Optimized Conditions for this compound Synthesis
| Precursor | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-5-methoxybenzoic acid | Triphosgene | THF | 0 to ambient | 18 | 89 | acs.org |
Chemical Transformations and Reactivity of 5 Methoxyisatoic Anhydride
Nucleophilic Ring-Opening Reactions
The core reactivity of 5-methoxyisatoic anhydride (B1165640) involves the nucleophilic attack on one of the two carbonyl carbons of the anhydride ring. This attack leads to the opening of the heterocyclic ring, typically followed by the loss of carbon dioxide, to form a variety of 2-amino-5-methoxybenzoyl derivatives. This process is a form of nucleophilic acyl substitution. libretexts.org
Like other acid anhydrides, 5-methoxyisatoic anhydride readily reacts with ammonia (B1221849) and primary or secondary amines. quimicaorganica.orglibretexts.orgchemguide.co.uk The general mechanism involves the nucleophilic amine attacking a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, opening the ring and ultimately forming a stable amide product. libretexts.org
A specific example is the reaction of this compound with aqueous ammonia, which yields 2-amino-5-methoxybenzamide. hud.ac.uk In a similar fashion, reaction with amino acid esters, such as L-aspartic acid dimethyl ester, in a solvent like pyridine (B92270) results in the formation of the corresponding N-substituted 2-aminobenzamide (B116534) derivative. researchgate.net These reactions are fundamental in synthesizing libraries of compounds built upon the 2-amino-5-methoxybenzoyl scaffold.
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Aqueous Ammonia | 35% aq. NH₃, room temperature | 2-amino-5-methoxybenzamide | hud.ac.uk |
| L-Aspartic acid dimethyl ester hydrochloride | Pyridine, reflux | Dimethyl 2-((2-amino-5-methoxybenzoyl)amino)succinate | researchgate.net |
The reaction of this compound with alcohols provides a direct route to 2-amino-5-methoxybenzoate esters. This esterification proceeds via nucleophilic acyl substitution, where the alcohol attacks one of the anhydride's carbonyl groups. libretexts.orglibretexts.org The reaction is often conducted in the presence of a base like pyridine, which acts as a catalyst and neutralizes the carboxylic acid byproduct formed in some anhydride reactions. libretexts.orglibretexts.org
A documented example involves the reaction of this compound with a substituted hydroxy-isobenzofuranone derivative. The alcohol's hydroxyl group attacks the anhydride to form an ester linkage, resulting in the product 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-amino-5-methoxybenzoate. mdpi.com
| Nucleophile | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| (±)-3-Hydroxy-3-methylisobenzofuran-1(3H)-one | Acid/Base catalysis | 1-methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl 2-amino-5-methoxybenzoate | mdpi.com |
The synthesis of amides and esters from this compound as described in the preceding sections are classic examples of condensation reactions. These transformations proceed through a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway. saskoer.ca The nucleophile (an amine or alcohol) adds to an electrophilic carbonyl carbon of the anhydride, creating a tetrahedral intermediate. libretexts.org This is followed by the elimination of a leaving group. In the case of isatoic anhydrides, the reaction cascade typically involves the loss of carbon dioxide (CO₂) upon ring opening, which drives the reaction to completion and results in the formation of the stable 2-aminobenzoyl amide or ester. smolecule.com
The ring-opening of this compound presents questions of regioselectivity, as there are two distinct electrophilic carbonyl carbons (at positions C2 and C4). The outcome of the nucleophilic attack is largely dictated by the relative electrophilicity of these two sites. In most documented reactions, nucleophiles preferentially attack the C4 carbonyl, leading to the formation of 2-aminobenzoyl derivatives after decarboxylation. The electron-donating resonance effect of the 5-methoxy group can influence the electron density of the aromatic ring and, consequently, the reactivity of the carbonyl groups. However, some studies on the reactivity of this compound have reported the formation of multiple products, suggesting that the regioselectivity is not always absolute and can be influenced by reaction conditions. researchgate.netresearchgate.net
Stereoselectivity becomes a key consideration when this compound reacts with a chiral nucleophile. The reaction of an achiral anhydride with a chiral amine or alcohol can lead to the formation of diastereomeric products. For instance, the reaction with chiral amino alcohols or amino acid esters can produce optically active products, a process known as desymmetrization. researchgate.netnih.gov The stereochemical outcome is determined by the transition state energies of the nucleophilic attack on the prochiral anhydride. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by two ortho-, para-directing groups: the 5-methoxy group and the N-acyl group of the heterocyclic ring. mnstate.edupressbooks.pub The powerful activating and ortho-, para-directing nature of the methoxy (B1213986) group strongly influences the position of incoming electrophiles, primarily directing them to the C6 (ortho) and C4 (para) positions. The N-acyl group also directs ortho and para, to positions 3 and 5. Since position 5 is already substituted and position 4 is a carbonyl carbon, the most likely positions for substitution are C6 and C3. The interplay of these directing effects can lead to a mixture of products.
Research into the electrophilic substitution of this compound has demonstrated the complexity of these directing effects. Specifically, the nitration of this compound has been shown to yield a mixture of two distinct products. researchgate.net This indicates that substitution occurs at more than one position on the aromatic ring, a direct consequence of the combined activating effects of the methoxy and N-acyl groups. The conditions for nitration typically involve reagents like nitric acid in the presence of a strong acid catalyst such as sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
| Reaction | Conditions | Observation | Reference |
|---|---|---|---|
| Nitration | Not specified | Formation of two distinct nitrated products (3e and 11c) | researchgate.net |
While specific studies on the direct halogenation of this compound are not widely reported in the surveyed literature, the reaction would be expected to follow the general principles of electrophilic aromatic substitution. Reagents such as Br₂ or Cl₂ in the presence of a Lewis acid catalyst would likely lead to substitution on the activated aromatic ring. lkouniv.ac.in Based on the results from nitration studies, it is probable that halogenation would also yield a mixture of regioisomers, with substitution occurring at the electronically enriched positions ortho to the methoxy group.
N-Substitution Reactions of the Anhydride Nitrogen
The nitrogen atom of the isatoic anhydride ring can be substituted through N-alkylation reactions. The N-sodio derivative of isatoic anhydride, formed using bases like sodium hydride, readily reacts with various alkyl halides, including benzyl (B1604629) halides. nih.gov However, traditional methods using bases such as sodium hydride and potassium carbonate for the N-benzylation of isatoic anhydride can lead to the formation of byproducts. researchgate.netacs.org
A more recent and efficient methodology for the N-benzylation of isatoic anhydride utilizes diisopropylamine (B44863) and tetrabutylammonium (B224687) bromide, achieving high yields of over 88% in a short reaction time at 30°C with no byproducts. researchgate.netacs.org In general, N-alkylation of amides requires a strong base like sodium hydride in a solvent such as THF or DMF to deprotonate the amide nitrogen, making it sufficiently nucleophilic to react with an alkyl halide. stackexchange.com Nickel catalysts have also been employed in the N-alkylation of isatoic anhydride derivatives. For instance, 7-benzyloxy-6-methoxyisatoic anhydride was treated with sodium hydride followed by allyl bromide to produce the N-allyl anhydride. aablocks.com
A study on the reaction of isatoic anhydride with 4-chlorobenzyl chloride highlighted the influence of the base and temperature on the outcome of the N-alkylation. nih.gov
Table 1: N-Alkylation of Isatoic Anhydrides
| Isatoic Anhydride Derivative | Alkylating Agent | Base/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride | Benzyl Halide | Sodium Hydride | - | Lower Yields | nih.gov |
| Isatoic Anhydride | Benzyl Chloride | Diisopropylamine / Tetrabutylammonium Bromide | 30°C, 2h | >88% | researchgate.netacs.org |
The N-arylation of isatoic anhydrides can be effectively achieved using diaryliodonium salts as arylating agents, particularly under copper catalysis. researchgate.nettezu.ernet.in This method provides a direct route to N-arylated isatoic anhydrides, which are precursors to biologically important molecules like fenamic acid derivatives. tezu.ernet.inorganic-chemistry.org The use of unsymmetrical aryl(TMP)iodonium salts (where TMP is 2,4,6-trimethoxyphenyl) is advantageous as it allows for the selective transfer of the desired aryl group. tezu.ernet.inorganic-chemistry.org
A copper-catalyzed N-arylation of various isatoic anhydrides with diaryliodonium salts using inexpensive CuI as the catalyst has been developed, affording diverse N-phenylated isatoic anhydrides in high yields (up to 97%) under mild conditions. researchgate.net Specifically, this compound was successfully arylated using an unsymmetrical iodonium (B1229267) salt, aryl(TMP)iodonium trifluoroacetate, in the presence of a copper catalyst at room temperature, yielding the N-phenylated product in 79% yield. researchgate.nettezu.ernet.in This result was notable because previous attempts to arylate this compound with symmetrical diaryliodonium salts had failed. researchgate.nettezu.ernet.in The protocol is operationally simple and shows broad applicability for both structurally and electronically diverse aryl groups. researchgate.netorganic-chemistry.org
Table 2: Copper-Catalyzed N-Arylation of this compound
| Arylating Agent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Aryl(TMP)iodonium trifluoroacetate | Copper | N-Phenyl-5-methoxyisatoic anhydride | 79% | researchgate.nettezu.ernet.in |
The mechanism of N-arylation of isatoic anhydrides with diaryliodonium salts under copper catalysis is proposed to involve an electrophilic addition process. researchgate.net While detailed mechanistic studies specifically for this compound are not provided, general investigations into the N-arylation with diaryliodonium salts offer insights. chemrxiv.org The reaction of nucleophiles with diaryliodonium salts is a key method for generating pharmaceutically relevant compounds. chemrxiv.org
Kinetic analyses using modern tools have been applied to study the phenylation of tertiary amine nucleophiles, quantifying the influence of counter anions and the non-transferred "dummy" aryl ligand on the reaction. chemrxiv.org For the copper-catalyzed N-arylation of isatoic anhydrides, a proposed mechanism suggests that the reaction proceeds through a one-pot, step-economical system. organic-chemistry.org In the case of the reaction between isatoic anhydride and nucleophiles like amines, the process can be complex. At pH levels below 10, the reaction typically occurs at the anhydride carbonyl (C-4). rsc.org However, at higher pH, the anhydride can ionize and form an o-carboxyphenyl isocyanate intermediate, which can then react with the nucleophile. rsc.org
Cyclization Reactions and Heterocycle Formation
This compound is a valuable starting material for the synthesis of quinazolinone derivatives, a class of heterocyclic compounds with significant biological activity. toho-u.ac.jp Quinazolinones can be synthesized through multicomponent coupling reactions involving an isatoic anhydride, an amine, and an aldehyde or its precursor. toho-u.ac.jpresearchgate.net
One environmentally friendly method involves a three-component reaction of isatoic anhydride, benzyl alcohol, and an amine in water, using a water-soluble palladium catalyst. toho-u.ac.jp This approach avoids toxic oxidants and organic solvents, streamlining the synthesis process. toho-u.ac.jp Another one-pot synthesis reacts isatoic anhydride with a primary amine or ammonium (B1175870) acetate (B1210297) and an aldehyde in the presence of iodine in an acetonitrile/water solvent mixture. researchgate.net
In a specific example, the reaction of this compound with the anion of a 1,4-dihydro-5H-pyrazol-5-one led to the formation of pyrazolo[5,1-b]quinazolin-9-one derivatives. researchgate.net Additionally, this compound has been used in a reaction with malononitrile (B47326) and triethylamine (B128534) in N,N-dimethylformamide to produce a precursor that can be cyclized to a quinoline (B57606) derivative. google.com
Table 3: Synthesis of Quinazolinone Derivatives from this compound
| Reactants | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| This compound, Benzyl alcohol, Amine | Water-soluble Palladium catalyst | Quinazolinone derivative | toho-u.ac.jp |
| This compound, Primary amine/Ammonium acetate, Aldehyde | Iodine, Acetic acid | 2,3-Disubstituted quinazolin-4(3H)-one | researchgate.net |
| This compound, 1,4-Dihydro-5H-pyrazol-5-one anion | - | Pyrazolo[5,1-b]quinazolin-9-one | researchgate.net |
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[5,1-b]quinazolin-9-ones)
This compound serves as a key building block in the synthesis of complex fused heterocyclic systems, such as pyrazolo[5,1-b]quinazolin-9-ones. These compounds are of interest due to their potential biological activities, including antiallergic properties. lookchem.com
The general synthesis involves the reaction of an isatoic anhydride with a suitable pyrazole (B372694) derivative. Specifically, the reaction of isatoic anhydrides with anions of 1,4-dihydro-5H-pyrazol-5-ones leads to the formation of pyrazolo[5,1-b]quinazolin-9-ones. researchgate.netresearchgate.netresearchgate.net An interesting observation is that in the case of this compound, the reaction with the anion of 1,4-dihydro-5H-pyrazol-5-one can yield a mixture of products. researchgate.netresearchgate.netresearchgate.net This highlights the influence of the methoxy substituent on the regioselectivity of the reaction.
One of the synthesized compounds, 4,9-dihydro-5-methoxy-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid, has been identified as a potent antiallergic agent. lookchem.com Various synthetic methods have been developed to access this class of compounds. These include reacting isatoic anhydrides with 3-methylpyrazol-5-one in water at elevated temperatures and pressures. google.com Another approach involves the reaction in N,N-dimethylformamide (DMF) in the presence of a base like sodium hydride at low temperatures. google.com Microwave-promoted domino reactions have also been successfully employed, offering a catalyst-free method for the synthesis of pyrazolo[5,1-b]quinazolinones. researchgate.net
| Reactants | Conditions | Product | Reference |
| This compound, Anion of 1,4-dihydro-5H-pyrazol-5-one | - | Mixture of pyrazolo[5,1-b]quinazolin-9-one products | researchgate.netresearchgate.netresearchgate.net |
| Isatoic anhydride, 3-Methylpyrazol-5-one | Water, 40-150 °C, 1-5 bar | Pyrazolo[5,1-b]quinazolone | google.com |
| Isatoic anhydride, Pyrazolones | N,N-Dimethylformamide, Sodium hydride, -10 to 0 °C | Pyrazolo[5,1-b]quinazolones | google.com |
| Hydrazine, 2-Cyano-3-(methylthio)-3-(2-methoxycarbonylphenylamino)acrylates | Microwave, Catalyst-free | Pyrazolo[5,1-b]quinazolinones | researchgate.net |
Comparative Reactivity with Other Isatoic Anhydride Derivatives
Influence of Substituents on Reactivity
The reactivity of the isatoic anhydride scaffold is significantly modulated by the nature and position of substituents on the aromatic ring. researchgate.netpsu.edu These substituents exert electronic and steric effects that influence the susceptibility of the heterocyclic ring to nucleophilic attack, which is a characteristic reaction for this class of compounds. researchgate.net
Theoretical studies, such as those applying quantum theory of atoms in molecules (QTAIM), have been used to rationalize the predicted trends in reactivity. researchgate.net The reactivity can be correlated with Hammett constants, which quantify the electronic effect of substituents. researchgate.net Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density at the reactive centers of the isatoic anhydride molecule, primarily the C2 and C4 carbonyl carbons.
Electronic and Steric Effects of the Methoxy Group
The methoxy group (-OCH₃) at the 5-position of the isatoic anhydride ring plays a crucial role in defining its chemical reactivity. As a potent electron-donating group through resonance, it increases the electron density of the aromatic ring.
Theoretical calculations have identified the this compound as the most reactive compound in a series of substituted isatoic anhydrides. psu.edu This is quantified by its global hardness value (η), which is the lowest among the studied derivatives (4.639 eV). A lower hardness value corresponds to higher global reactivity. psu.edu Conversely, the derivative with the strongly electron-withdrawing nitro group (-NO₂) was found to be the least reactive, with the highest hardness value (5.333 eV). psu.edu The order of global molecular reactivity for various substituents has been established as: OCH₃ > CH₃ > Br > H > Cl > NO₂. psu.edu
This enhanced reactivity of this compound can be attributed to the electron-donating nature of the methoxy group, which makes the molecule more susceptible to electrophilic attack on the aromatic ring and can also influence the nucleophilic attack on the carbonyl carbons. In a copper-catalyzed N-arylation reaction with diaryliodonium salts, this compound successfully yielded the N-phenylated product, demonstrating its utility in forming C-N bonds under mild conditions. researchgate.net The steric effect of the methoxy group is generally considered minimal compared to its powerful electronic effect, especially when positioned at C5, which is remote from the primary reaction sites at C2 and C4.
| Substituent (at C5) | Global Hardness (η) in eV | Global Reactivity Order | Reference |
| -OCH₃ | 4.639 | 1 (Most Reactive) | psu.edu |
| -CH₃ | - | 2 | psu.edu |
| -Br | - | 3 | psu.edu |
| -H (unsubstituted) | - | 4 | psu.edu |
| -Cl | - | 5 | psu.edu |
| -NO₂ | 5.333 | 6 (Least Reactive) | psu.edu |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Methoxyisatoic anhydride (B1165640) by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
The ¹H NMR spectrum of 5-Methoxyisatoic anhydride provides specific information about the number and connectivity of protons in the molecule. The expected spectrum would feature distinct signals for the methoxy (B1213986) group protons, the three aromatic protons, and the amine proton. Based on the structure, the following proton signals are anticipated: a singlet for the methoxy (-OCH₃) protons, a broad singlet for the N-H proton, and three signals in the aromatic region corresponding to the protons on the benzene (B151609) ring. The substitution pattern dictates a specific set of multiplicities for the aromatic protons due to spin-spin coupling.
| Expected Proton Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| N-H | Broad, variable | Singlet (br s) | Amide Proton |
| Ar-H | ~7.4 | Doublet (d) | H-7 |
| Ar-H | ~7.3 | Doublet of Doublets (dd) | H-6 |
| Ar-H | ~6.9 | Doublet (d) | H-4 |
| -OCH₃ | ~3.8 | Singlet (s) | Methoxy Protons |
| Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and instrument frequency. |
Table 4.1.2: ¹³C NMR Data for 6-Methoxy-1-methyl-2H-benzo[d] amazonaws.commdpi.comoxazine-2,4(1H)-dione (in DMSO, 101 MHz) mdpi.com
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158.84 | Carbonyl (C=O) |
| 155.17 | Carbonyl (C=O) |
| 147.52 | Aromatic C-N |
| 136.31 | Aromatic C-O |
| 124.99 | Aromatic C-H |
| 116.54 | Aromatic C-H |
| 112.12 | Aromatic C-H |
| 110.88 | Aromatic Quaternary C |
| 55.80 | Methoxy (-OCH₃) |
Note: The N-methyl signal at 31.71 ppm has been excluded. The shifts for this compound are expected to be similar but will differ slightly due to the absence of N-methylation.
Two-dimensional (2D) NMR experiments are employed to establish definitive correlations between nuclei and solidify the structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. In the case of this compound, a COSY spectrum would be expected to show a cross-peak connecting the signal of the H-6 proton with the H-7 proton, confirming their adjacent positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbons. acs.org For this compound, an HSQC spectrum would display cross-peaks linking the proton signals to their corresponding carbon signals, providing unambiguous C-H assignments.
Table 4.1.3: Expected 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Purpose |
|---|---|---|
| COSY | H-6 ↔ H-7 | Confirms adjacency of aromatic protons. |
| HSQC | H-4 ↔ C-4 | Assigns the C-4 carbon to the H-4 proton. |
| HSQC | H-6 ↔ C-6 | Assigns the C-6 carbon to the H-6 proton. |
| HSQC | H-7 ↔ C-7 | Assigns the C-7 carbon to the H-7 proton. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition. For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the theoretically calculated mass.
Table 4.2.1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇NO₄ |
| Calculated Monoisotopic Mass | 193.0375 u |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules by transferring ions from solution into the gas phase with minimal fragmentation. It is primarily used to determine the molecular weight of the analyte. When analyzed by ESI-MS, this compound is expected to produce a prominent molecular ion peak, typically as a protonated molecule [M+H]⁺ or as an adduct with cations like sodium [M+Na]⁺ or potassium [M+K]⁺, which are often present in trace amounts in the solvent or on glassware.
Table 4.2.2: Predicted ESI-MS Adducts for this compound
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| Protonated Molecule | [C₉H₇NO₄ + H]⁺ | 194.0448 |
| Sodium Adduct | [C₉H₇NO₄ + Na]⁺ | 216.0267 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. For this compound, its IR spectrum is characterized by a series of absorption bands that confirm the presence of its key structural features: the cyclic anhydride system, the aromatic ring, the methoxy group, and the N-H bond.
The most distinct features in the IR spectrum of an acid anhydride are the two carbonyl (C=O) stretching bands. sigmaaldrich.com this compound, as a cyclic anhydride derivative (a benzoxazinedione), exhibits these characteristic absorptions at high wavenumbers. The two bands arise from symmetric and asymmetric stretching vibrations of the coupled C=O groups. sigmaaldrich.com Typically for a five-membered cyclic anhydride, these bands appear near 1865 cm⁻¹ and 1785 cm⁻¹. nih.gov For the related N-substituted isatoic anhydride derivatives, a strong C=O stretching band has been observed around 1774-1777 cm⁻¹. arabjchem.org
In addition to the carbonyl absorptions, the spectrum shows strong, broad stretching vibrations for the C-O bonds within the anhydride and ether groups, generally appearing in the 1300 to 1000 cm⁻¹ region. sigmaaldrich.com The presence of the N-H group within the heterocyclic ring gives rise to a stretching vibration, typically observed in the 3200-3600 cm⁻¹ range. fiz-karlsruhe.de The aromatic ring contributes to the spectrum with C=C stretching absorptions around 1600 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹. caltech.edu The methoxy group (–OCH₃) is identified by its characteristic C-H stretching vibrations typically found between 2950 and 2850 cm⁻¹.
A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | 3200 - 3600 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methoxy) | Stretch | 2850 - 2950 |
| C=O (Anhydride) | Asymmetric & Symmetric Stretch | 1770 - 1870 (two bands) |
| Aromatic C=C | Stretch | ~1600 |
| C-O (Anhydride & Ether) | Stretch | 1000 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. umassd.edu The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The crystal lattice diffracts the X-rays into a specific pattern of reflections. By meticulously measuring the angles and intensities of these diffracted beams, scientists can generate a three-dimensional map of the electron density within the crystal, thereby revealing the exact positions of atoms, their chemical bonds, bond lengths, and bond angles. umassd.edu
While this compound is a known compound used in chemical synthesis, a complete, publicly available crystal structure determination has not been found in the searched literature, such as the Cambridge Structural Database (CSD), which is the world's repository for small-molecule organic and metal-organic crystal structures. wisc.educam.ac.uk
However, analysis of structurally similar compounds, such as 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, reveals that the fused benzoxazine (B1645224) ring system adopts a nearly planar conformation. A crystallographic analysis of this compound would be expected to confirm the planarity of its own bicyclic core. Furthermore, it would provide precise measurements of the C=O, C-O, C-N, and C-C bond lengths and the angles within the heterocyclic and benzene rings. This data would offer insights into the electronic effects of the electron-donating methoxy group on the geometry of the aromatic system.
The analysis would also reveal the solid-state packing arrangement of the molecules in the crystal lattice, identifying any significant intermolecular interactions such as hydrogen bonds involving the N-H group and the carbonyl oxygens, or π-π stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the physical properties of the solid material.
The table below outlines the crystallographic data that would be obtained from a successful X-ray diffraction experiment.
| Crystallographic Parameter | Description | Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₉H₇NO₄ |
| Molecular Weight | The mass of one mole of the substance. | 193.16 g/mol |
| Crystal System | The symmetry system of the crystal lattice. | Not Available |
| Space Group | The symmetry group of the crystal structure. | Not Available |
| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Not Available |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Not Available |
| Volume (V) | The volume of the unit cell. | Not Available |
| Z | The number of molecules per unit cell. | Not Available |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. For 5-Methoxyisatoic anhydride (B1165640), these studies can elucidate how the methoxy (B1213986) substituent influences the electronic environment of the isatoic anhydride core.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules, balancing computational cost and accuracy. jmchemsci.comfrontiersin.org DFT calculations are instrumental in determining optimized geometries, vibrational frequencies, and electronic properties.
A theoretical study on isatoic anhydride (ISA) and its derivatives, including one with a methoxy (OCH3) substituent, utilized DFT at the B3LYP/aug-cc-pvDZ level of theory. psu.edu This level of theory was found to correlate well with experimental data. psu.edu The study aimed to determine molecular reactivity through global and local descriptors. psu.edu The results indicated that the presence of the electron-donating OCH3 group significantly impacts the molecule's reactivity. psu.edu DFT calculations can also be used to determine various thermodynamic parameters and molecular properties, which are crucial for understanding the molecule's stability and behavior in chemical reactions. echemcom.com
Table 1: Illustrative DFT-Calculated Parameters for Isatoic Anhydride Derivatives This table is illustrative, based on typical outputs from DFT studies on similar molecules, as specific values for 5-Methoxyisatoic anhydride were not detailed in the search results.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on level of theory |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, an indicator of chemical reactivity. | ~ 5.0 eV |
| Dipole Moment | A measure of the polarity of the molecule. | ~ 3.5 D |
Note: The B3LYP functional is one of the most popular and widely used functionals in chemistry. researchgate.net
Molecular Orbital (MO) analysis, particularly focusing on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding chemical reactivity. wikipedia.org The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.
For isatoic anhydride and its derivatives, the HOMO and LUMO distributions help in predicting reaction outcomes. psu.edu In a study of substituted isatoic anhydrides, the Fukui functions, which are related to the FMOs, were calculated to identify reactive sites. psu.edu The results confirmed that the C2 carbon is the region most susceptible to nucleophilic attack. psu.edu The electron-donating methoxy group in this compound would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted isatoic anhydride. psu.edu The analysis of valence electron density can provide direct observation of molecular orbital formation. aps.org
Molecular Dynamics Simulations for Conformational Analysis
While a literature search did not yield specific molecular dynamics (MD) simulation studies focused on the conformational analysis of this compound, this computational technique is highly valuable for understanding the dynamic behavior of molecules. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, solvent effects, and interactions with other molecules. nih.govmdpi.comicmab.es
For a molecule like this compound, MD simulations could be used to:
Explore the rotational barrier of the methoxy group and its preferred orientation relative to the aromatic ring.
Simulate the molecule's behavior in different solvents to understand solvation effects.
Study the dynamics of the benzoxazine (B1645224) ring to determine its flexibility and most stable conformations.
Model the assembly process in nanoparticle formation, as has been done for other complex molecules. nih.gov
The process typically involves generating an initial structure, defining a force field (like AMBER or COMPASS) to describe the interatomic potentials, and then simulating the system's evolution over time at a given temperature and pressure. mdpi.commdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
A specific Quantitative Structure-Activity Relationship (QSAR) model for this compound was not found in the performed search. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net
Should a set of biologically active derivatives of this compound exist, a QSAR study would typically involve the following steps:
Data Set Preparation: Compiling a list of molecules with their measured biological activity (e.g., IC50 values). mdpi.com
Descriptor Calculation: Calculating various molecular descriptors for each molecule. These can be constitutional, topological, geometric, or electronic (often derived from quantum chemical calculations). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Genetic Function Algorithm, Random Forest) to build a predictive model. nih.govresearchgate.net
Validation: Rigorously testing the model's stability, robustness, and predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov
QSAR plays a crucial role in drug design by enabling the prediction of the properties of new chemical compounds without the need for their synthesis and testing. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing insights into transition states and reaction pathways that are often difficult to study experimentally. rsc.orgnih.govmdpi.com For this compound, computational approaches can be used to model its reactions, such as aminolysis or hydrolysis.
Studies on similar anhydrides, like succinic anhydride, have used DFT to investigate reaction pathways. researchgate.net These studies compare different mechanisms, such as concerted versus stepwise addition/elimination, and analyze the catalytic effects of other molecules. researchgate.net For the aminolysis of succinic anhydride with methylamine, calculations showed that a concerted mechanism has a lower activation energy than a stepwise one. researchgate.net
In the context of this compound, computational studies could:
Model the reaction with nucleophiles (e.g., amines, alcohols) to determine the activation energies for attack at the two different carbonyl carbons (C2 and C4).
Investigate the transition state structures to understand the geometry of the reaction intermediates.
Analyze the effect of the methoxy group on the reaction barriers compared to unsubstituted isatoic anhydride. A theoretical study predicted that the methoxy-substituted isatoic anhydride is the most reactive compound in its series. psu.edu
Elucidate the mechanism of enzyme-catalyzed reactions involving the molecule, as has been done for enzymes like dihydropyrimidinase. rsc.org
These computational investigations provide a molecular-level understanding that is crucial for optimizing reaction conditions and designing new synthetic routes. rsc.org
Applications in Complex Molecule Synthesis and Medicinal Chemistry
Role as a Key Building Block in Organic Synthesis
As a fundamental building block, 5-methoxyisatoic anhydride (B1165640) provides a ready-made scaffold for the construction of more intricate molecular architectures. Organic building blocks are essential components in the modular assembly of larger compounds, playing a pivotal role in medicinal chemistry, organic chemistry, and materials science. The reactivity of the anhydride group allows for its facile conversion into a variety of other functional groups and heterocyclic systems, making it an attractive starting point for multi-step syntheses.
5-Methoxyisatoic anhydride is a key precursor in the synthesis of various pharmaceutical intermediates, which are the chemical building blocks for active pharmaceutical ingredients (APIs). A notable application is in the preparation of radiolabeled compounds for medical imaging techniques. Specifically, it has been utilized as a reagent in the synthesis of 18F-labeled radiotracers designed for Positron Emission Tomography (PET) imaging of the GABAA receptor in the brain. This highlights its role in the development of diagnostic tools for neurological research and disease.
| Application Area | Specific Use | Compound Class |
| Medical Imaging | Synthesis of PET radiotracers | 18F-labeled ligands |
| CNS Research | Targeting GABAA receptors | Benzodiazepine (B76468) analogs |
While direct applications of this compound in the synthesis of specific, commercially available agrochemicals are not extensively documented in publicly available literature, the broader class of compounds to which it belongs, namely isatoic anhydrides and their derivatives like quinazolinones, have established roles in the agrochemical industry. Anthranilic acid derivatives, which are structurally related to the opened form of isatoic anhydride, are known to possess insecticidal properties. Furthermore, quinazolinone scaffolds, readily synthesized from isatoic anhydrides, are being explored for the development of new herbicidal and pesticidal agents. The methoxy (B1213986) substitution on the aromatic ring of this compound can be strategically utilized to influence the biological activity and selectivity of the final agrochemical product.
| Compound Class Derived from Isatoic Anhydrides | Potential Agrochemical Application |
| Quinazolinone Derivatives | Herbicides, Pesticides |
| Anthranilic Acid Amides | Insecticides |
The anhydride functionality in this compound makes it a suitable monomer or precursor for the synthesis of specialty polymers and materials. Anhydrides are known to react with diols and diamines to form polyesters and polyamides, respectively. The incorporation of the methoxy-substituted aromatic ring into the polymer backbone can impart specific properties such as thermal stability, altered solubility, and unique optical characteristics. While specific examples for this compound are not prevalent in the literature, maleic anhydride, a simpler cyclic anhydride, is widely used in the production of unsaturated polyester (B1180765) resins and as a grafting agent to modify the properties of polymers like polypropylene. This suggests the potential for this compound to be used in the creation of functional materials with tailored properties for specialized applications.
Synthesis of Biologically Active Molecules
The structural framework of this compound is embedded within numerous biologically active molecules. Its utility extends to the synthesis of compounds with therapeutic potential, including those targeting key enzymes in cellular signaling pathways and natural product analogs with interesting pharmacological profiles.
Isatoic anhydrides are valuable precursors for the synthesis of quinazolinone and quinazoline (B50416) scaffolds, which are core structures in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Many FDA-approved kinase inhibitor drugs feature the quinazoline ring system. The synthesis of this key heterocyclic motif can be achieved through the reaction of isatoic anhydride with appropriate amines and other reagents. The methoxy group of this compound can serve as a crucial substituent for modulating the potency and selectivity of these inhibitors by forming specific interactions within the ATP-binding pocket of the target kinase. Although direct synthesis of a specific marketed kinase inhibitor from this compound is not explicitly detailed, its role as a precursor to the vital quinazolinone core is well-established in synthetic and medicinal chemistry literature.
| Target Class | Core Scaffold | Precursor |
| Protein Kinases | Quinazolinone/Quinazoline | Isatoic Anhydride |
Tryptanthrin (B1681603) is a naturally occurring alkaloid with a range of biological activities, including antimicrobial, antiparasitic, and anticancer properties. A common and efficient method for the synthesis of tryptanthrin and its analogs involves the condensation reaction between an isatoic anhydride and an isatin (B1672199) derivative. By employing this compound in this synthesis, it is possible to generate methoxy-substituted tryptanthrin analogs. The introduction of a methoxy group onto the tryptanthrin scaffold can significantly alter its biological activity, pharmacokinetic properties, and target selectivity. This synthetic strategy allows for the creation of a library of novel tryptanthrin derivatives for further investigation in drug discovery programs.
| Target Molecule | Key Reaction | Reactants |
| Tryptanthrin Analogs | Condensation | Isatoic Anhydride, Isatin |
Quinazoline-2-ylamino-quinazolin-4-ols
A novel class of potent non-nucleoside inhibitors of bacterial DNA polymerase III, Quinazoline-2-ylamino-quinazolin-4-ols, have been synthesized utilizing isatoic anhydride precursors. High-throughput screening identified this scaffold as a promising new class of antibacterial agents. The synthesis involves the reaction of an isatoic anhydride derivative, such as this compound, with an appropriate amine to form the quinazolinone core, which is then further elaborated to the final dimeric structure. The inhibition of DNA polymerase III is a critical mechanism that leads to bacterial cell death researchgate.netnih.gov. Research into the structure-activity relationships (SAR) of these compounds has shown that substitutions on the quinazoline rings, such as a methoxy group derived from the starting anhydride, can significantly influence their inhibitory potency and antibacterial spectrum researchgate.net.
| Compound Class | Synthetic Precursor | Biological Target | Therapeutic Potential |
| Quinazoline-2-ylamino-quinazolin-4-ols | This compound | Bacterial DNA Polymerase III | Antibacterial Agents |
Fenamic Acid Derivatives (NSAIDs)
Fenamic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by an N-phenylanthranilic acid core structure. Prominent members include mefenamic acid and flufenamic acid. The primary synthetic route to these compounds is the copper-catalyzed Ullmann condensation, which involves the coupling of a 2-halobenzoic acid with an aniline (B41778) derivative wikipedia.orgresearchgate.netsciepub.comorganic-chemistry.org.
While this compound can be hydrolyzed to 5-methoxyanthranilic acid, its direct use in the synthesis of fenamic acid derivatives is not a standard or commonly reported pathway. The typical reactivity of isatoic anhydrides involves reactions with nucleophiles to form amides or heterocycles like quinazolinones, rather than the N-arylation required for fenamates eurekaselect.comwikipedia.org. The synthesis of fenamic acid derivatives relies on forming a diarylamine bond, a reaction distinct from the primary applications of isatoic anhydrides researchgate.neteurekaselect.com.
| Fenamic Acid Derivative | Typical Starting Materials | Key Reaction | Primary Application |
| Mefenamic Acid | 2-Chlorobenzoic acid, 2,3-Dimethylaniline | Ullmann Condensation | Anti-inflammatory, Analgesic |
| Flufenamic Acid | 2-Chlorobenzoic acid, 3-(Trifluoromethyl)aniline | Ullmann Condensation | Anti-inflammatory, Analgesic |
Benzimidazoquinazolines (Anti-tuberculosis Agents)
Benzimidazoquinazolines represent a class of polyheterocyclic compounds that have been investigated as potent new agents against Mycobacterium tuberculosis. The synthesis of this scaffold can be efficiently achieved through a tandem reaction involving isatoic anhydride and o-phenylenediamine. In this process, the isatoic anhydride ring is opened by the diamine, which then undergoes intramolecular cyclization to form an intermediate that is further cyclized to yield the final benzimidazoquinazoline structure. The use of a substituted precursor like this compound allows for the introduction of a methoxy group onto the quinazoline ring system, which can modulate the anti-tubercular activity. Several compounds from this class have shown promising minimum inhibitory concentration (MIC) values against the H37Rv strain of M. tuberculosis and were also found to be active against isoniazid-resistant strains nih.gov.
1,4-Benzodiazepine (B1214927) Derivatives (e.g., BET Bromodomain Ligands)
The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, famously associated with drugs targeting the central nervous system. More recently, this scaffold has been identified as a core component of inhibitors targeting the bromo- and extra-terminal domain (BET) family of proteins, which are epigenetic readers implicated in cancer and inflammation nih.govacs.orgresearchgate.netrsc.org. Isatoic anhydrides serve as valuable starting materials for the synthesis of certain benzodiazepine cores, particularly 1,4-benzodiazepine-2,5-diones researchgate.netrsc.org. The reaction of isatoic anhydride with an amino acid or its ester leads to the formation of the seven-membered diazepine (B8756704) ring researchgate.net. By incorporating this compound, methoxy-substituted benzodiazepine derivatives can be accessed. These scaffolds can then be further modified to create potent BET bromodomain ligands, such as those based on the triazolo-benzodiazepine framework, which have demonstrated high affinity and cellular activity nih.govacs.orgresearchgate.net.
| Target Scaffold | Synthetic Approach | Key Intermediate from this compound | Final Application |
| 1,4-Benzodiazepine-2,5-dione | Reaction with an amino acid | 2-Amino-5-methoxy-N-(carboxymethyl)benzamide | Precursor for BET Bromodomain Ligands |
Potential in Antibacterial and Antifungal Research
Derivatives synthesized from this compound, particularly quinazolinones and their analogues, have demonstrated significant potential in antimicrobial research. The reaction of the anhydride with various amines and hydrazines produces a wide array of substituted quinazolinones. These compounds have been screened against various bacterial and fungal strains, with many exhibiting notable inhibitory effects nih.govrsc.org. The introduction of a methoxy group at the 5-position can enhance lipophilicity and alter electronic properties, potentially improving membrane permeability and interaction with biological targets. Structure-activity relationship studies have shown that the nature and position of substituents on the quinazoline ring are crucial for determining the potency and spectrum of antimicrobial activity rsc.org.
Strategies for Diversity-Oriented Synthesis Using this compound
Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical libraries with structurally diverse and complex molecules, which is essential for discovering new biological probes and drug leads mskcc.orgmdpi.comnih.govresearchgate.net. This compound is an excellent scaffold for DOS due to its ability to react with a wide range of nucleophiles in a ring-opening/cyclization cascade.
A DOS strategy utilizing this compound could follow a "build/couple/pair" approach:
Build : Start with the this compound core.
Couple : React the anhydride with a diverse set of nucleophiles (e.g., primary amines, amino acids, hydrazines). This step opens the anhydride ring and introduces the first point of diversity, forming various 2-aminobenzamide (B116534) intermediates.
Pair : Subject the intermediates to a variety of cyclization conditions. For example, reacting with different aldehydes, orthoesters, or phosgene (B1210022) derivatives can lead to a wide array of heterocyclic scaffolds, including quinazolinones, benzodiazepines, and other fused systems.
This approach allows for the rapid generation of multiple distinct molecular skeletons from a single, versatile starting material, efficiently exploring a broad region of chemical space mdpi.comcam.ac.uk.
Industrial Applications and Large-Scale Synthesis Considerations
Isatoic anhydride and its derivatives are important intermediates in the industrial synthesis of pharmaceuticals, agrochemicals (such as herbicides and fungicides), and dyes anshulchemicals.com. The large-scale synthesis of isatoic anhydride is typically achieved through two main routes: the reaction of anthranilic acid with phosgene or a phosgene equivalent, or a multi-step process starting from phthalic anhydride wikipedia.orgorgsyn.orggoogle.com.
For the large-scale production of this compound, the phosgenation of 2-amino-5-methoxybenzoic acid would be a primary method. Key considerations for industrial synthesis include:
Safety : Phosgene is highly toxic, requiring stringent safety protocols and specialized equipment for handling.
Cost-Effectiveness : The cost and availability of the starting material, 2-amino-5-methoxybenzoic acid, are crucial factors.
Process Optimization : Reaction conditions such as temperature, solvent, and stirring rate must be carefully controlled to maximize yield and purity while minimizing side reactions orgsyn.org. A patented "one-kettle" process for unsubstituted isatoic anhydride, which minimizes industrial operations and increases yield to over 94%, demonstrates the importance of process optimization google.com.
Purity : The final product must meet high purity standards, especially for pharmaceutical applications, often requiring recrystallization from solvents like ethanol (B145695) or dioxane orgsyn.org.
The use of this compound as a blowing agent to release CO2 in the polymer industry is another potential, though less common, application that mirrors the use of the parent compound wikipedia.org.
Biological and Pharmacological Relevance of Derivatives
Enzyme Inhibition Studies (e.g., Chymotrypsin)
Derivatives of isatoic anhydride (B1165640), the parent structure of 5-methoxyisatoic anhydride, are recognized as effective inhibitors of serine proteases. These enzymes, characterized by a highly reactive serine residue in their active site, play crucial roles in various physiological processes, and their dysregulation is implicated in numerous diseases.
One of the well-studied targets for isatoic anhydride derivatives is chymotrypsin (B1334515), a digestive serine protease. The inhibitory mechanism of these compounds involves the acylation of the active site serine residue by the anhydride. This process leads to the opening of the anhydride ring and the formation of a stable, covalent acyl-enzyme intermediate, rendering the enzyme inactive. The specificity of these inhibitors can be modulated by introducing different substituents on the isatoic anhydride scaffold. For instance, the introduction of positively charged substituents on the isatoic anhydride ring has been shown to produce irreversible inhibitors of trypsin-like enzymes, with a preferential inactivation of trypsin over chymotrypsin.
While specific studies focusing exclusively on this compound derivatives and chymotrypsin are not extensively detailed in the reviewed literature, the general principles of serine protease inhibition by isatoic anhydrides are applicable. The methoxy (B1213986) group at the 5-position can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the anhydride and its interaction with the enzyme's active site. Further research into N-acyl derivatives of this compound could provide more potent and selective chymotrypsin inhibitors.
Table 1: Inhibition of Serine Proteases by Isatoic Anhydride Derivatives
| Derivative Class | Target Enzyme(s) | Mechanism of Inhibition | Key Findings |
| Substituted Isatoic Anhydrides | Trypsin-like serine proteases, Chymotrypsin | Irreversible inactivation, acylation of active site serine | Positively charged substituents enhance inactivation of trypsin-like enzymes. |
| N-Aryl Isatoic Anhydrides | Thrombin | Selective inactivation | Aromatic groups on the N-1 position can confer high enzyme selectivity. |
Protein Interaction Studies
Beyond enzyme inhibition, derivatives of this compound have been instrumental in the development of small molecules that target specific protein-protein interactions. A notable example is their use as precursors in the synthesis of inhibitors for the Bromo and Extra-Terminal (BET) family of bromodomain-containing proteins.
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a critical role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, a key event in the activation of many genes involved in cell growth and proliferation. The overexpression and aberrant function of BET proteins are strongly associated with various cancers and inflammatory diseases.
Synthetic routes utilizing this compound have been developed to create complex heterocyclic structures, such as triazolo-benzodiazepines. These compounds are designed to mimic the acetylated lysine residue and bind with high affinity to the acetyl-lysine binding pocket of BET bromodomains. This competitive binding disrupts the interaction between BET proteins and histones, leading to the downregulation of key oncogenes like c-Myc. The development of these inhibitors showcases the utility of this compound as a versatile starting material for creating sophisticated molecules that can modulate complex protein-protein interactions.
Mechanism of Action of Biologically Active Derivatives
The mechanism of action of biologically active derivatives of this compound is diverse and dependent on the final structure of the molecule and its biological target.
For derivatives acting as serine protease inhibitors, the primary mechanism involves the covalent modification of the enzyme's active site. The isatoic anhydride ring serves as an electrophilic trap for the nucleophilic serine residue. The reaction proceeds through a nucleophilic attack by the serine hydroxyl group on one of the carbonyl carbons of the anhydride. This results in the opening of the heterocyclic ring and the formation of a stable anthraniloyl-enzyme conjugate, effectively inactivating the enzyme.
In the case of BET bromodomain inhibitors derived from this compound, the mechanism is non-covalent. These molecules are designed to fit into the hydrophobic acetyl-lysine binding pocket of the bromodomain. Their interaction is stabilized by a network of hydrogen bonds and van der Waals forces. By occupying this pocket, they prevent the natural ligand, acetylated lysine, from binding, thereby disrupting the recruitment of transcriptional machinery to chromatin and suppressing the expression of target genes.
For other derivatives, such as those targeting Polo-like kinase 1 (Plk1), the mechanism also involves binding to a specific protein domain. Plk1 is a key regulator of cell division, and its polo-box domain (PBD) is crucial for its localization and function. Inhibitors derived from this compound have been developed to bind to the PBD, preventing Plk1 from interacting with its substrates and thus arresting the cell cycle.
Structure-Activity Relationships (SAR) of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights for different biological targets.
In the context of serine protease inhibitors, the nature of the substituent on the nitrogen atom of the isatoic anhydride ring is a key determinant of selectivity. For example, the introduction of a benzyl (B1604629) group at the N-1 position of a related isatoic anhydride derivative led to a selective inactivator of thrombin. This suggests that modifications at this position on the this compound scaffold could be a fruitful strategy for developing selective inhibitors for other serine proteases.
For BET bromodomain inhibitors, SAR studies have revealed the importance of the triazolo-benzodiazepine core, which is synthesized from this compound. The methoxy group at the 5-position is often retained in potent inhibitors, indicating its favorable interaction within the binding pocket. Modifications to other parts of the molecule, such as the pendant phenyl group, have been explored to enhance binding affinity and selectivity for different members of the BET family.
In the development of Plk1 PBD inhibitors, SAR studies on a series of 1-thioxo-2,4-dihydro- nih.govnih.govmdpi.comtriazolo[4,3-a]quinazolin-5(1H)-ones, synthesized from this compound, have shown that small N-alkyl groups, such as propyl and ethyl, enhance binding affinity compared to larger substituents. Furthermore, the presence of the methoxy group at the 7-position of the quinazolinone core (derived from the 5-position of the starting anhydride) is a common feature in active compounds.
Table 2: Structure-Activity Relationship Highlights for this compound Derivatives
| Target | Core Scaffold | Key SAR Findings |
| Serine Proteases | Isatoic Anhydride | Substituents on the nitrogen atom influence enzyme selectivity. |
| BET Bromodomains | Triazolo-benzodiazepine | The methoxy group is often retained for potent inhibition. Modifications on the pendant phenyl ring can enhance affinity and selectivity. |
| Plk1 PBD | Thioxo-triazolo-quinazolinone | Small N-alkyl substituents (e.g., propyl, ethyl) improve binding affinity. The 7-methoxy group is a common feature in active derivatives. |
Therapeutic Potential and Drug Discovery Research
The diverse biological activities of this compound derivatives have positioned them as promising candidates in drug discovery research, with a significant focus on oncology.
The development of BET bromodomain inhibitors from this compound represents a major advancement in the field of epigenetic therapy for cancer. Several compounds from this class have entered clinical trials for the treatment of various hematological malignancies and solid tumors. Their ability to downregulate key oncogenes provides a novel therapeutic strategy for cancers that are dependent on these transcriptional programs.
Similarly, the discovery of potent and selective Plk1 PBD inhibitors derived from this compound holds therapeutic promise. Plk1 is overexpressed in a wide range of human cancers, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. Small molecule inhibitors of the Plk1 PBD offer a targeted approach to disrupt the cell cycle of tumor cells with potentially fewer side effects than traditional chemotherapy.
Furthermore, this compound serves as a valuable building block in the synthesis of radiotracers for positron emission tomography (PET) imaging. For example, it has been used in the preparation of ¹⁸F-labeled radiotracers for imaging the GABAA receptor in the brain, which is relevant for studying neurological and psychiatric disorders. This highlights the broader utility of this compound in the development of diagnostic tools for various diseases.
Conclusion and Outlook
Summary of Key Research Advances
5-Methoxyisatoic anhydride (B1165640) has solidified its position as a highly valuable and versatile building block in modern synthetic chemistry. Research has consistently demonstrated its utility as a precursor for a wide array of heterocyclic compounds, particularly quinazolines and quinazolinone derivatives. nih.govmarketresearchfuture.commdpi.com These scaffolds are of significant interest due to their prevalence in bioactive molecules and pharmaceutical agents. nih.gov Key advancements hinge on the compound's predictable reactivity, allowing for controlled ring-opening reactions with various nucleophiles. Amines, alcohols, and active methylene (B1212753) compounds readily react to form substituted anthranilic acid derivatives, which can be further cyclized into more complex structures. wikipedia.org This reactivity profile has made it a cornerstone in the construction of compound libraries for drug discovery. Furthermore, recent synthetic methodologies have focused on improving the efficiency and scalability of reactions involving isatoic anhydrides, making these valuable intermediates more accessible for both academic and industrial research. nih.gov
Emerging Trends and Future Research Avenues for 5-Methoxyisatoic Anhydride
The future of this compound research is poised to expand into several exciting areas, driven by the continuous demand for novel molecules in medicine and materials science. One significant emerging trend is the development of more sustainable and eco-friendly synthetic protocols. apiary.io This includes the exploration of greener solvents, catalytic systems, and one-pot multicomponent reactions (MCRs) to reduce waste and improve atom economy. mdpi.com
Another key avenue is the application of this anhydride in the synthesis of more complex and diverse molecular architectures beyond traditional heterocycles. This involves leveraging its reactive nature to build scaffolds for specialty polymers and advanced materials. chemimpex.com Computational studies and predictive modeling are also expected to play a larger role in designing novel derivatives of this compound with tailored electronic and biological properties, thereby guiding synthetic efforts toward targets with higher potential for success.
| Emerging Trend | Research Focus | Potential Outcome |
|---|---|---|
| Green Chemistry | Development of catalytic, one-pot, and multicomponent reactions (MCRs). mdpi.com Use of environmentally benign solvents. | More cost-effective, efficient, and sustainable synthesis of derivatives with reduced environmental impact. apiary.io |
| Novel Applications | Synthesis of specialty polymers, functional dyes, and advanced materials with unique photophysical properties. chemimpex.com | Expansion of this compound's utility beyond pharmaceuticals into materials science and electronics. |
| Complex Scaffold Synthesis | Creation of intricate, multi-functionalized molecules for highly specific biological targets. | Discovery of next-generation therapeutics with improved efficacy and specificity. |
| Computational Chemistry | In-silico design and prediction of reactivity and bioactivity of novel derivatives. | Acceleration of the discovery process by prioritizing the synthesis of the most promising target molecules. |
Potential Impact on Pharmaceutical and Agrochemical Industries
The impact of this compound on the pharmaceutical and agrochemical sectors is substantial and expected to grow. marketresearchfuture.comapiary.io
In the pharmaceutical industry , its role as a key intermediate is critical. The ability to readily generate diverse libraries of quinazolinone-based compounds allows for high-throughput screening against a multitude of biological targets, including kinases, polymerases, and other enzymes implicated in diseases like cancer, diabetes, and viral infections. nih.gov The methoxy (B1213986) group on the scaffold provides a valuable handle for synthetic modification, influencing factors such as solubility, metabolic stability, and target-binding affinity, which are crucial for optimizing lead compounds during the drug development process. chemimpex.com
In the agrochemical industry , this compound serves as a foundational component for synthesizing new active ingredients. marketresearchfuture.com It is used to produce pesticides, including herbicides and fungicides. marketresearchfuture.com The structural framework provided by the anhydride allows for the creation of novel compounds to combat the growing challenges of weed and fungal resistance. As environmental regulations become stricter and the demand for more effective and selective crop protection agents increases, the versatility of this compound will be instrumental in developing the next generation of agrochemicals. apiary.io
Q & A
Q. What are the recommended synthesis methods for 5-Methoxyisatoic anhydride in laboratory settings?
Synthesis of this compound typically involves nucleophilic acylation reactions. For example, in analogous anhydride syntheses (e.g., methyl tetrahydrophthalic anhydride), gaseous mixtures of precursors are reacted under controlled temperature and pressure, using catalysts like vanadium pentoxide for oxidation . Methoxy group introduction may require methoxylation steps using methoxyacetic anhydride, as seen in hydroxyl group determination methodologies .
Q. How should researchers handle and store this compound to ensure stability and safety?
Storage should occur in a cool, dry environment, protected from moisture and oxidizing agents. Handling requires PPE (gloves, goggles, lab coats) and ventilation to avoid inhalation. Stability data for structurally related compounds (e.g., 5-Methoxyisophthalic Acid) suggest decomposition risks under prolonged storage, necessitating regular stability checks .
Q. What analytical techniques are used to characterize this compound purity and structure?
Key methods include:
- NMR and IR spectroscopy to confirm methoxy and anhydride functional groups.
- Acid-base titration (e.g., back-titration for grafting ratio determination in polymer modifications) .
- Chromatography (HPLC or GC) for assessing reaction progress and byproduct identification .
Advanced Research Questions
Q. How does the methoxy group influence the electronic properties and reactivity of this compound in cycloaddition reactions?
The electron-donating methoxy group alters the electron density of the anhydride ring, favoring nucleophilic attack at specific positions. Studies on Diels-Alder reactions with maleic anhydride show that substituents like methoxy can shift stereoselectivity by stabilizing transition states through electronic effects. Computational methods (e.g., CCSD(T)) are recommended to model these interactions .
Q. What experimental design principles apply to optimizing reaction conditions for this compound in multi-step syntheses?
Use a Design of Experiments (DoE) approach, varying parameters such as molar ratios (e.g., eugenol:acetic anhydride in acetylation ), temperature, and catalyst loading. Kinetic studies on analogous anhydrides (e.g., tetrahydrophthalic anhydride hydrogenation) highlight temperature and pressure as critical factors, with reaction orders determined via time-concentration profiling .
Q. How can researchers resolve contradictions in reaction pathways involving this compound?
Mechanistic ambiguities (e.g., competing nucleophilic attack sites) require isotopic labeling or kinetic isotope effect (KIE) studies. For example, in reactions with pyrazol-5-ones, regioselectivity was clarified using anion selectivity experiments and transition-state calculations .
Q. What methodologies are effective for quantifying this compound grafting ratios in polymer composites?
Acid-base back-titration is widely used for maleic anhydride-grafted polymers. This involves hydrolyzing the anhydride, titrating liberated acid, and correcting for unreacted reagent. Error analysis should account for side reactions and hydrolysis inefficiencies .
Q. How do catalytic systems impact the hydrogenation kinetics of this compound derivatives?
Studies on tetrahydrophthalic anhydride hydrogenation using Ni/SiO₂ catalysts revealed a reaction order of 1 for the anhydride and 0.5 for hydrogen. Similar methodologies (e.g., Arrhenius plots, rate constant determination) can be adapted, with catalyst screening (e.g., Ni-Cu/SiO₂) to optimize activity .
Methodological Notes
- Contradiction Management : When conflicting data arise (e.g., stereoselectivity trends), cross-validate using both experimental (kinetic measurements) and computational (DFT, CCSD(T)) approaches .
- Safety Protocols : Adhere to SDS guidelines for anhydrides, including spill management (neutralization with sodium bicarbonate) and disposal via certified hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
